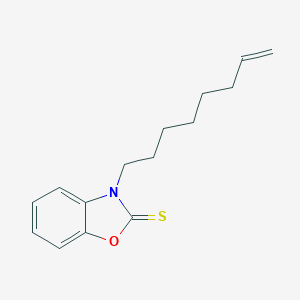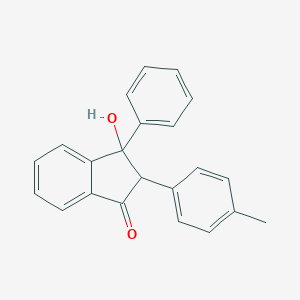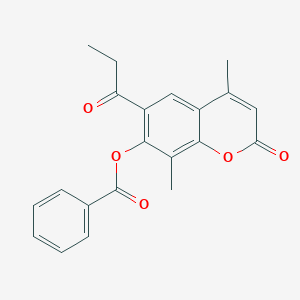
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate, also known as DPOCB, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. Furthermore, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to scavenge free radicals and protect cells against oxidative stress-induced damage. In addition, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Mécanisme D'action
The mechanism of action of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate is not fully understood. However, it has been proposed that (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammatory responses. Moreover, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. Furthermore, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to scavenge free radicals and protect cells against oxidative stress-induced damage. In addition, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Avantages Et Limitations Des Expériences En Laboratoire
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to exhibit significant biological activity at low concentrations, making it a potent tool for studying various biological processes. However, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Furthermore, its potential toxicity and side effects have not been extensively studied.
Orientations Futures
There are several future directions for (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate research. Firstly, further studies are needed to elucidate the mechanism of action of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate. Secondly, the potential toxicity and side effects of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate need to be investigated in more detail. Thirdly, the development of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate-based drugs for the treatment of inflammatory diseases and cancer should be explored. Fourthly, the synthesis of novel (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate derivatives with improved biological activity and selectivity should be investigated. Finally, the potential applications of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate in material science, such as the development of sensors and fluorescent probes, should be explored.
Conclusion:
In conclusion, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Although its mechanism of action and potential toxicity need to be further investigated, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has the potential to be a valuable tool for studying various biological processes and developing new drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate can be synthesized by the reaction of 4-hydroxycoumarin with 4,8-dimethyl-2-oxo-2H-chromene-7-carbaldehyde in the presence of propanoic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction yields (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate as a white crystalline solid with a melting point of 160-162°C.
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate |
InChI |
InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Clé InChI |
CLXFGHVNXRNTAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



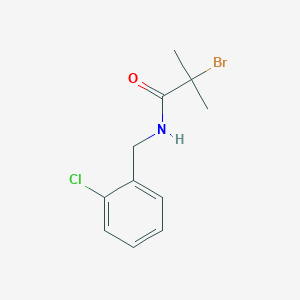
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
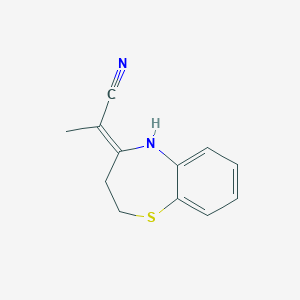

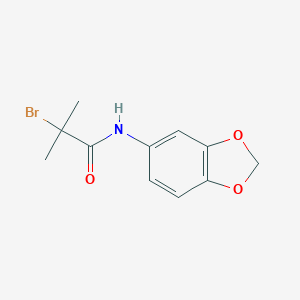
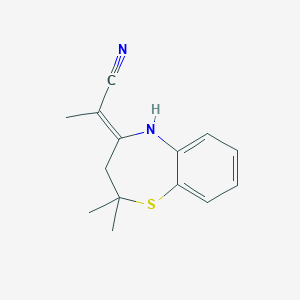
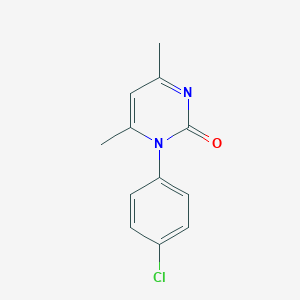


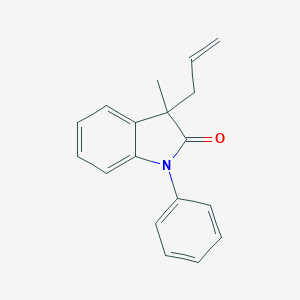
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)
